1,2-Epoxydecane

描述

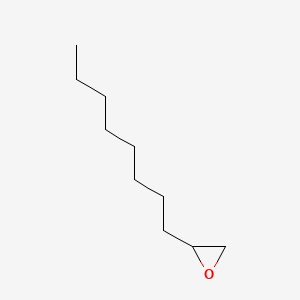

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-octyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMHBRRZYSORSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025242 | |

| Record name | 1,2-Epoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

234 to 235 °F at 35 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

173 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.837 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2404-44-6, 68413-40-1 | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxydecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxydecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxides, C>8-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXYDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epoxides, C>8-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q312EN88HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2-Epoxydecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxydecane, also known as 1,2-decene oxide or 2-octyloxirane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers containing a three-membered ring. This structural feature imparts significant ring strain, making them highly reactive intermediates in organic synthesis. The reactivity of the epoxide ring, coupled with the lipophilic nature of the ten-carbon chain, makes this compound a valuable building block in the synthesis of various organic molecules, including surfactants, lubricants, and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. This data has been compiled from various sources to provide a comprehensive reference.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | |

| IUPAC Name | 2-octyloxirane | [1] |

| CAS Number | 2404-44-6 | [1] |

| Synonyms | 1,2-Decylene Oxide, 1-Decene oxide, Octyloxirane | [1] |

| Appearance | Colorless to light yellow clear liquid |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 95-100 °C | at 30 mmHg | - |

| 208 °C | at 760 mmHg (lit.) | - | |

| Density | 0.8401 g/mL | at 20 °C | - |

| Refractive Index | 1.4296 | at 20 °C | - |

| Flash Point | 78 °C | (lit.) | - |

| Solubility | Insoluble in water | - | |

| Vapor Pressure | 0.255 mmHg | at 25 °C | - |

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of this compound. These protocols are intended to be representative, and specific conditions may require optimization depending on the experimental setup and desired purity.

Synthesis of this compound from 1-Decene

A common method for the synthesis of this compound is the epoxidation of 1-decene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation.

Generalized Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-decene in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred solution of 1-decene. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (1-decene) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of this compound.

-

Injection: A split/splitless injector is commonly used. For trace analysis, a splitless injection may be preferred.

-

Carrier Gas: Helium is a common carrier gas with a constant flow rate of approximately 1.0 mL/min.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a mass spectrum. The resulting fragmentation pattern can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the epoxide ring, typically in the range of 2.4-2.9 ppm. The signals for the aliphatic chain protons will appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the epoxide ring, typically in the range of 47-53 ppm, in addition to the signals for the carbons of the octyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: The FT-IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the epoxide ring, typically around 1250 cm⁻¹, 915 cm⁻¹, and 830 cm⁻¹. The spectrum will also show strong C-H stretching and bending vibrations from the aliphatic chain.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Conclusion

References

Synthesis of 1,2-Epoxydecane from 1-Decene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of 1,2-epoxydecane, a valuable epoxide intermediate, from the readily available starting material, 1-decene. This document details established experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to highly reactive and versatile epoxide intermediates. This compound, derived from the linear alpha-olefin 1-decene, is a key building block in the synthesis of various fine chemicals, pharmaceuticals, and other specialty materials. Its applications stem from the electrophilic nature of the epoxide ring, which allows for facile ring-opening reactions with a variety of nucleophiles to introduce diverse functional groups. This guide explores three prominent methods for the synthesis of this compound: classic epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), cobalt-catalyzed aerobic epoxidation, and gold-catalyzed epoxidation.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for the epoxidation of 1-decene depends on various factors, including desired yield, selectivity, cost of reagents, and environmental impact. The following table summarizes the quantitative data for the three primary methods discussed in this guide.

| Method | Oxidant | Catalyst | Radical Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) |

| m-CPBA Epoxidation | m-CPBA | None | None | Dichloromethane | Room Temp. | 2-4 | >95 | >95 |

| Cobalt-Catalyzed | Air (O₂) | Co₃O₄/MgO (2 wt. % Co) | TBHP | None (solvent-free) | 80 | 24 | ~35 | ~75 |

| Cobalt-Catalyzed | Air (O₂) | Co₃O₄/TiO₂ | TBHP | None (solvent-free) | 80 | 24 | <40 | ~20 |

| Gold-Catalyzed | Air (O₂) | Au/Graphite | AIBN | None (solvent-free) | 90 | 24 | ~6.4 | ~17.2 |

Experimental Protocols

Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method represents a classic and highly efficient approach for the epoxidation of alkenes, typically providing high yields and selectivities.

Materials:

-

1-decene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-decene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Cobalt-Catalyzed Aerobic Epoxidation

This method utilizes a heterogeneous cobalt catalyst and air as the primary oxidant, offering a more environmentally benign and cost-effective approach.[1]

Materials:

-

1-decene

-

Cobalt(II,III) oxide supported on magnesium oxide (Co₃O₄/MgO, 2 wt. % Co)

-

tert-Butyl hydroperoxide (TBHP) as a radical initiator

-

Standard laboratory glassware for solvent-free reactions

Procedure:

-

To a round-bottom flask, add 1-decene (10 mL, 53 mmol) and the Co₃O₄/MgO catalyst (0.1 g).

-

Add a small amount of tert-butyl hydroperoxide (TBHP) (0.01 mL, 0.064 mmol) as a radical initiator.

-

Heat the reaction mixture to 80 °C and stir vigorously under an atmosphere of air (atmospheric pressure) for 24 hours.[2]

-

After the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the product mixture by centrifugation or filtration.

-

The resulting liquid product can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

-

Further purification of this compound can be achieved by vacuum distillation.

Method 3: Gold-Catalyzed Aerobic Epoxidation

This method employs gold nanoparticles supported on graphite as the catalyst, in the presence of a radical initiator, for the aerobic epoxidation of 1-decene.[3]

Materials:

-

1-decene

-

Gold supported on graphite (Au/Graphite)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Standard laboratory glassware for solvent-free reactions

Procedure:

-

In a round-bottom flask, combine 1-decene, the Au/Graphite catalyst, and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to 90 °C and stir under an air or oxygen atmosphere.

-

Monitor the reaction progress over time (e.g., 24 hours).

-

After completion, cool the reaction mixture and separate the catalyst by filtration.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion of 1-decene and the selectivity for this compound.[3]

-

Purify the product by vacuum distillation.

Reaction Mechanisms and Workflows

Epoxidation with m-CPBA: The "Butterfly" Mechanism

The epoxidation of alkenes with peroxy acids like m-CPBA is believed to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism.[4] This is a stereospecific syn-addition, where the oxygen atom is delivered to the same face of the double bond.

Cobalt-Catalyzed Aerobic Epoxidation: A Radical Pathway

The cobalt-catalyzed aerobic epoxidation is thought to proceed via a radical mechanism initiated by the decomposition of a hydroperoxide. The cobalt catalyst plays a crucial role in both the decomposition of the initiator and the subsequent steps of the catalytic cycle.

A plausible catalytic cycle for a cobalt-salen complex in alkene epoxidation involves the formation of a cobalt-oxo species as the active oxidant.

Gold-Catalyzed Aerobic Epoxidation: A Nanoparticle-Mediated Radical Process

The gold-catalyzed epoxidation of 1-decene in the presence of a radical initiator like AIBN is also a radical-mediated process. Gold nanoparticles are believed to catalyze the oxidation of organic radicals.

The mechanism likely involves the formation of a peroxy-type radical which then interacts with the gold nanoparticle surface to facilitate the oxygen transfer to the alkene.

Conclusion

The synthesis of this compound from 1-decene can be achieved through several effective methods, each with its own advantages and disadvantages. The choice of method will be dictated by the specific requirements of the researcher or process chemist, balancing factors such as yield, selectivity, cost, and green chemistry principles. The classic m-CPBA epoxidation offers high efficiency and predictability, making it suitable for laboratory-scale synthesis. For larger-scale and more sustainable processes, the catalytic aerobic methods using cobalt or gold catalysts present promising alternatives, although further optimization may be required to enhance their conversion and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

Spectroscopic Profile of 1,2-Epoxydecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Epoxydecane (also known as 2-octyloxirane), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers in organic synthesis, drug development, and materials science.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key signals are those of the protons and carbons of the oxirane ring.

¹H NMR (Proton NMR) Data (Typical Values)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ha | ~2.75 | dd | J_ac ≈ 4.0, J_ab ≈ 2.5 |

| Hb | ~2.45 | dd | J_bc ≈ 5.5, J_ab ≈ 2.5 |

| Hc | ~2.90 | m | - |

| -CH₂- (adjacent to epoxide) | ~1.50 | m | - |

| -(CH₂)₆- | ~1.2-1.4 | m | - |

| -CH₃ | ~0.88 | t | J ≈ 7.0 |

Note: The chemical shifts for the epoxide protons (Ha, Hb, Hc) typically appear in the range of 2.5 to 3.5 ppm.[1] The values presented are typical for terminal epoxides and are based on general spectroscopic principles and data for analogous compounds. Precise values can vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data (Typical Values)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₂) | ~47.1 |

| C2 (CH) | ~52.4 |

| C3 | ~32.5 |

| C4-C9 | ~22.7-31.9 |

| C10 | ~14.1 |

Note: The carbon atoms of the epoxide ring typically resonate in the range of 40-60 ppm.[2] The provided data represents typical values for terminal epoxides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorptions for the epoxide ring are key identifiers for this compound.

Characteristic IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric C-O-C Stretch | 950 - 810 | Strong |

| Symmetric Ring Breathing | 1280 - 1230 | Medium to Strong |

| Symmetric C-O-C Stretch | 880 - 750 | Strong |

| C-H Stretch (epoxide ring) | ~3050 | Medium |

Note: These characteristic vibrational frequencies are indicative of the three-membered ether ring structure of the epoxide.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Major Mass Spectrometry Peaks (Electron Ionization)

| m/z | Relative Intensity (%) |

| 71 | 99.99 |

| 41 | 93.64 |

| 43 | 92.97 |

| 55 | 91.90 |

| 58 | 80.46 |

Note: The data represents the top 5 peaks from the mass spectrum of this compound.[5] The molecular ion peak (M⁺) for this compound would be at m/z 156.27.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters:

-

¹H NMR:

-

Spectrometer frequency: 300-600 MHz.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Spectrometer frequency: 75-150 MHz.

-

Technique: Proton-decoupled.

-

Number of scans: 128-1024 (or more for dilute samples).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the epoxide functional group as well as other expected vibrations (e.g., C-H stretches of the alkyl chain).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC system. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation pattern can be compared to a library of known spectra for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Microwave-Assisted Synthesis of 1,2-Epoxydecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the microwave-assisted synthesis of 1,2-epoxydecane, a valuable epoxide intermediate in organic synthesis. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased energy efficiency, and often improved yields and purities. This document provides a comparative overview of synthetic methodologies, detailed experimental protocols, and quantitative data to support the adoption of this green chemistry approach.

Introduction to Microwave-Assisted Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive three-membered cyclic ethers known as epoxides. This compound, derived from the terminal alkene 1-decene, is a key building block in the synthesis of various fine chemicals, pharmaceuticals, and polymers.

Conventional methods for the epoxidation of 1-decene often require long reaction times and may involve hazardous reagents.[1] Microwave irradiation provides a powerful alternative by directly and efficiently heating the reaction mixture, leading to rapid and uniform temperature elevation.[2] This targeted heating can accelerate reaction rates, minimize side product formation, and enable the use of greener reagents.[2][3]

This guide explores two primary microwave-assisted approaches for the synthesis of this compound: the use of meta-chloroperoxybenzoic acid (m-CPBA) and a greener system employing hydrogen peroxide (H₂O₂) with a phase-transfer catalyst.

Comparative Analysis of Synthetic Methods

Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time compared to conventional heating methods for the epoxidation of 1-decene. The choice of oxidant and catalytic system significantly influences the reaction yield, selectivity, and overall environmental impact.

Table 1: Comparison of Conventional and Microwave-Assisted Epoxidation of 1-Decene

| Parameter | Conventional Method (m-CPBA) | Microwave-Assisted Method (m-CPBA) |

| Reaction Time | 1 hour | ~5 minutes |

| Yield | - | 67.13% |

| Microwave Power | N/A | 250 W |

| Pressure | Atmospheric | 250 psi |

| Reference | [1] | - |

Table 2: Overview of Greener Microwave-Assisted Epoxidation of Alkenes

| Oxidant | Catalytic System | Key Advantages |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate, Phosphorous Acid (Phase-Transfer Catalyst) | Environmentally benign (water is the only byproduct), increased yield, reduced reaction time. |

Experimental Protocols

The following sections provide detailed methodologies for the microwave-assisted synthesis of this compound.

Microwave-Assisted Epoxidation using m-CPBA

This protocol is based on the rapid epoxidation of 1-decene utilizing the well-established oxidant, m-CPBA, under microwave irradiation.

Materials:

-

1-Decene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Microwave synthesis reactor

Procedure:

-

In a suitable microwave reaction vessel, dissolve 1-decene (1 equivalent) in dichloromethane.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant power of 250 W for 5 minutes, with a maximum pressure limit of 250 psi.

-

After the reaction is complete, cool the vessel to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain this compound.

Greener Microwave-Assisted Epoxidation using Hydrogen Peroxide

This method presents an environmentally friendlier alternative using hydrogen peroxide as the oxidant in a phase-transfer catalytic system.

Materials:

-

1-Decene

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphorous acid (H₃PO₃)

-

Aliquat 336 (Phase-transfer catalyst)

-

Toluene

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

Microwave synthesis reactor

Procedure:

-

To a microwave reaction vessel, add 1-decene (1 equivalent), toluene, sodium tungstate dihydrate (0.02 equivalents), phosphorous acid (0.02 equivalents), and Aliquat 336 (0.01 equivalents).

-

Slowly add 30% hydrogen peroxide (1.5 equivalents) to the mixture while stirring.

-

Seal the vessel and subject it to microwave irradiation. Set the temperature to 70°C and the reaction time to 10-15 minutes.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess peroxide by the careful addition of a saturated sodium sulfite solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue via vacuum distillation to yield this compound.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for the microwave-assisted synthesis of this compound using m-CPBA.

Caption: Workflow for the greener microwave-assisted synthesis of this compound using H₂O₂.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound. The dramatic reduction in reaction time, coupled with the potential for high yields and the use of environmentally benign reagents, makes MAOS an attractive methodology for researchers in both academic and industrial settings. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption of this efficient and sustainable technology for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Epoxydecane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 1,2-Epoxydecane, a vital reagent in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless mobile liquid with an ethereal odor.[1][2] It is a combustible liquid and is sensitive to moisture and heat.[2][3][4] Proper storage and handling are critical to prevent hazardous reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Boiling Point | 94 °C @ 15 mmHg | |

| 208 °C (lit.) | ||

| Flash Point | 78 °C / 172.4 °F | |

| Density | 0.840 g/cm³ | |

| Solubility | Insoluble in water | |

| Vapor Pressure | 0.255 mmHg at 25°C | |

| Appearance | Clear colorless to light yellow liquid | |

| Odor | Ethereal odor |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. Understanding its specific hazards is the first step toward safe handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

| Flammable Liquids | 4 | H227: Combustible liquid. |

Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure.

References

Solubility Profile of 1,2-Epoxydecane: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,2-epoxydecane in a range of common laboratory solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on the solubility of this compound and related epoxides, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.

Introduction

This compound, a valuable intermediate in organic synthesis, is a long-chain epoxide used in the production of various specialty chemicals, including surfactants, lubricants, and polymers. Its reactivity is centered around the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with a variety of nucleophiles. The solubility of this compound is a critical physical property that dictates its handling, reaction conditions, and purification methods. A thorough understanding of its solubility profile is therefore essential for its effective application in research and development.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a characteristically ethereal odor. Its long, nonpolar decane chain significantly influences its solubility, rendering it largely immiscible with water but generally soluble in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [2] |

| Density | 0.837 g/mL at 20 °C | [2] |

| Boiling Point | 234-235 °F at 35 mmHg | [2] |

| Flash Point | 173 °F | [2] |

| Water Solubility | < 1 mg/mL at 64 °F |

Solubility of this compound in Common Solvents

Table 2: Solubility of this compound in Common Laboratory Solvents (Qualitative and Estimated)

| Solvent Class | Solvent | Expected Solubility | Rationale / Notes |

| Hydrocarbons | Hexane, Toluene | Miscible | Nonpolar nature of both solute and solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Similar polarity and ability to engage in dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Moderately polar aprotic solvents capable of dissolving the epoxide. |

| Alcohols | Methanol, Ethanol | Soluble to Miscible | The polar hydroxyl group of the alcohol can interact with the epoxide oxygen, while the alkyl portion interacts with the decane chain. Solubility may decrease slightly with shorter-chain alcohols due to their higher polarity. Spillage clean-up procedures for this compound recommend using ethanol, implying good solubility. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Effective solvents for a wide range of organic compounds, including epoxides. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | Strong polar aprotic solvents that can effectively solvate the epoxide. |

| Water | Water | Insoluble (< 1 mg/mL) | The nonpolar decane chain dominates the molecule's properties, leading to very low solubility in the highly polar water. |

Note: "Miscible" indicates that the substances will mix in all proportions to form a single phase. "Soluble" indicates that a significant amount will dissolve, although it may not be miscible in all proportions.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is adapted from standard laboratory procedures for determining the solubility of liquid organic compounds.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. An excess is indicated by the presence of a separate liquid phase or turbidity after thorough mixing. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The vial should be continuously agitated during this time.

-

Sample Collection and Filtration: a. After equilibration, allow the mixture to stand undisturbed for a few hours to allow the undissolved this compound to settle. b. Carefully draw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a micropipette. c. To ensure no undissolved droplets are transferred, pass the collected supernatant through a chemically resistant syringe filter into a pre-weighed evaporating dish or beaker.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish containing the filtered solution in a drying oven at a temperature slightly above the boiling point of the solvent but well below that of this compound. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more volatile or heat-sensitive solvents. b. Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator. c. Weigh the evaporating dish with the this compound residue on the analytical balance.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight. b. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Logical relationship of this compound solubility based on solvent polarity.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in a broad spectrum of organic solvents remains a gap in the scientific literature, its structural characteristics strongly indicate high solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar, protic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values for their specific applications. A comprehensive understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies, and ensuring its safe and efficient use in the laboratory and industrial settings.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1,2-Epoxydecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of 1,2-epoxydecane, a long-chain aliphatic epoxide, offers a versatile platform for the synthesis of functional polyethers with potential applications in drug delivery, biomaterials, and advanced material synthesis. The resultant polymer, poly(this compound), possesses a hydrophobic backbone with repeating ether linkages, which can be tailored to create amphiphilic block copolymers for the encapsulation and delivery of therapeutic agents. This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound via both anionic and cationic mechanisms.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of epoxides, including this compound, can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control is crucial for applications in drug delivery where batch-to-batch consistency and predictable carrier properties are essential. The polymerization is typically initiated by strong nucleophiles, such as alkoxides.

Protocol: Anionic Polymerization of this compound using Potassium tert-Butoxide

This protocol describes the synthesis of poly(this compound) using potassium tert-butoxide as the initiator.

Materials:

-

This compound (monomer)

-

Potassium tert-butoxide (initiator)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Methanol (terminating agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Purification of Reagents:

-

Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.

-

Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

-

Use potassium tert-butoxide as received if high purity, or sublime if necessary.

-

-

Polymerization:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Introduce the desired amount of anhydrous THF into the flask via a cannula.

-

Add the calculated amount of potassium tert-butoxide initiator to the THF and stir until dissolved.

-

Slowly add the purified this compound to the initiator solution via syringe.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture.

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.

-

Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol or a methanol/water mixture.

-

Collect the precipitated polymer by filtration and wash with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at room temperature until a constant weight is achieved.

-

Quantitative Data Summary (Anionic Polymerization):

| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) |

| 1 | K-t-BuO | 50 | 25 | 24 | >95 | 7,800 | 1.15 |

| 2 | K-t-BuO | 100 | 25 | 48 | >95 | 15,500 | 1.18 |

| 3 | K-t-BuO | 50 | 50 | 12 | >98 | 7,900 | 1.20 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and purity of reagents.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of this compound provides an alternative route to polyethers, often proceeding at a faster rate than anionic polymerization. Lewis acids are commonly employed as initiators. However, control over the polymerization can be more challenging due to the potential for side reactions such as chain transfer.

Protocol: Cationic Polymerization of this compound using Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

This protocol outlines the synthesis of poly(this compound) using BF₃·OEt₂ as a cationic initiator.

Materials:

-

This compound (monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Anhydrous Dichloromethane (DCM) (solvent)

-

Methanol (quenching agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Purification of Reagents:

-

Dry and distill this compound as described for the anionic protocol.

-

Dry DCM by refluxing over CaH₂ and distill under an inert atmosphere.

-

Use BF₃·OEt₂ as received.

-

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM.

-

Cool the solution to a specific temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.

-

Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.

-

Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours).

-

-

Quenching and Polymer Isolation:

-

Quench the polymerization by adding an excess of methanol to the reaction mixture.

-

Allow the solution to warm to room temperature.

-

Concentrate the solution under reduced pressure to remove the majority of the solvent.

-

Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

-

Quantitative Data Summary (Cationic Polymerization):

| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) |

| 1 | BF₃·OEt₂ | 100 | 0 | 2 | >90 | 12,000 | 1.45 |

| 2 | BF₃·OEt₂ | 200 | 0 | 4 | >90 | 25,000 | 1.52 |

| 3 | BF₃·OEt₂ | 100 | -20 | 6 | >95 | 13,500 | 1.38 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions.

Characterization of Poly(this compound)

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and thermal properties.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the extent of monomer conversion.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Applications in Drug Development

The hydrophobic nature of poly(this compound) makes it an interesting candidate for the hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

Synthesis of Amphiphilic Block Copolymers

Poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(1,2-ED)) is a common architecture for an amphiphilic block copolymer. This can be synthesized by using a macroinitiator, such as a potassium alkoxide derivative of PEG, to initiate the anionic polymerization of this compound.

Drug Loading and Release

The hydrophobic core of the micelles formed from PEG-b-P(1,2-ED) can be loaded with poorly water-soluble drugs using methods such as the oil-in-water emulsion/solvent evaporation technique or dialysis. The release of the encapsulated drug can be studied under physiological conditions to evaluate the potential of these micelles as controlled drug delivery systems.

Visualizations

Caption: Workflow for Anionic Ring-Opening Polymerization.

Caption: Workflow for Cationic Ring-Opening Polymerization.

Caption: Drug Delivery Application Workflow.

Application Notes and Protocols: Surface Modification of Nanocellulose with 1,2-Epoxydecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanocellulose, a bio-based nanomaterial derived from cellulose, has garnered significant attention for its exceptional properties, including high mechanical strength, large surface area, and biocompatibility.[1] However, its inherent hydrophilicity, due to the abundance of surface hydroxyl groups, can limit its application in non-polar environments, such as in reinforcing hydrophobic polymer composites or for the encapsulation and delivery of hydrophobic drugs.

Surface modification of nanocellulose is a key strategy to tailor its properties for specific applications.[2] This document provides detailed protocols and application notes for the hydrophobic modification of nanocellulose via etherification with 1,2-epoxydecane. This modification introduces a ten-carbon aliphatic chain onto the nanocellulose surface, significantly increasing its hydrophobicity and enabling its use in a wider range of applications, particularly in the biomedical and pharmaceutical fields.[3][4]

Applications

The hydrophobic modification of nanocellulose with this compound opens up a variety of applications, primarily driven by the altered surface chemistry and improved compatibility with non-polar systems.

-

Drug Delivery: Hydrophobically modified nanocellulose can serve as a carrier for poorly water-soluble drugs. The non-polar surface allows for efficient loading of hydrophobic active pharmaceutical ingredients (APIs), and the nanocarrier system can potentially improve drug stability and provide controlled release.

-

Biocomposites: The enhanced compatibility with hydrophobic polymer matrices, such as polylactic acid (PLA), polypropylene (PP), and polyethylene (PE), makes this compound modified nanocellulose an effective reinforcing agent. This can lead to the development of advanced bio-based composites with improved mechanical properties.

-

Coatings: The modified nanocellulose can be incorporated into coatings to enhance their hydrophobicity, leading to water-repellent and anti-fouling surfaces.

-

Emulsion Stabilization: The amphiphilic nature of the modified nanocellulose, with its hydrophilic core and hydrophobic surface, can be utilized to stabilize oil-in-water or water-in-oil emulsions.

Quantitative Data Summary

The following tables summarize the expected quantitative data before and after the surface modification of nanocellulose with this compound, based on typical results from similar hydrophobic modifications.

Table 1: Physicochemical Properties of Unmodified and Modified Nanocellulose

| Property | Unmodified Nanocellulose | This compound Modified Nanocellulose |

| Appearance | White, hydrophilic powder/dispersion | White, hydrophobic powder/dispersion |

| Water Contact Angle | < 30° (hydrophilic) | > 90° (hydrophobic) |

| Dispersibility | Good in water, poor in non-polar solvents | Poor in water, good in non-polar solvents (e.g., toluene, chloroform) |

Table 2: Thermal Properties of Unmodified and Modified Nanocellulose

| Property | Unmodified Nanocellulose | This compound Modified Nanocellulose |

| Onset of Thermal Degradation (Tonset) | ~250-300 °C | May be slightly lower or higher depending on the degree of substitution |

| Temperature at Maximum Degradation Rate (Tmax) | ~320-360 °C | May be slightly lower or higher depending on the degree of substitution |

Experimental Protocols

Protocol 1: Surface Modification of Nanocellulose with this compound

This protocol details the etherification of nanocellulose with this compound in an alkaline medium. The reaction involves the ring-opening of the epoxide by the hydroxyl groups on the nanocellulose surface.

Materials:

-

Nanocellulose (e.g., cellulose nanocrystals - CNCs, or cellulose nanofibrils - CNFs)

-

This compound

-

Sodium hydroxide (NaOH)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Freeze-dryer or vacuum oven

Procedure:

-

Activation of Nanocellulose:

-

Disperse a known amount of nanocellulose (e.g., 1 g) in deionized water.

-

Add a solution of NaOH (e.g., 2 M) dropwise while stirring until the desired alkaline pH is reached (e.g., pH 10-12).

-

Stir the suspension for a specified time (e.g., 1 hour) at room temperature to activate the hydroxyl groups.

-

Collect the activated nanocellulose by centrifugation and wash with deionized water until the pH is neutral.

-

Solvent exchange the activated nanocellulose from water to ethanol and then to anhydrous toluene.

-

-

Etherification Reaction:

-

Transfer the solvent-exchanged nanocellulose in toluene to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add this compound to the suspension. The molar ratio of epoxydecane to anhydroglucose units of cellulose should be optimized (e.g., starting with a 3:1 ratio).

-

Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain it for a set duration (e.g., 6-24 hours) under constant stirring.

-

After the reaction, allow the mixture to cool to room temperature.

-

-

Purification of Modified Nanocellulose:

-

Collect the solid product by centrifugation.

-

Wash the product extensively with toluene to remove any unreacted this compound.

-

Subsequently, wash with ethanol to remove residual toluene.

-

Finally, wash with deionized water.

-

Neutralize the product by washing with a dilute HCl solution followed by deionized water until a neutral pH is achieved.

-

Dry the purified this compound modified nanocellulose using a freeze-dryer or in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Protocol 2: Characterization of Modified Nanocellulose

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the successful grafting of the decyl chains onto the nanocellulose surface.

-

Procedure:

-

Acquire FTIR spectra of both unmodified and modified nanocellulose samples using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Look for the appearance of new peaks corresponding to the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and a decrease in the intensity of the O-H stretching band (around 3340 cm⁻¹) in the spectrum of the modified nanocellulose.

-

2. X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To determine the elemental composition of the surface and to quantify the degree of substitution.

-

Procedure:

-

Acquire survey and high-resolution C1s spectra for both unmodified and modified nanocellulose.

-

In the C1s spectrum of the modified sample, an increase in the C-C/C-H peak intensity (around 284.8 eV) relative to the C-O and O-C-O peaks is expected, indicating the presence of the hydrocarbon chains.

-

3. Water Contact Angle Measurement:

-

Objective: To quantify the change in surface hydrophobicity.

-

Procedure:

-

Prepare thin films of both unmodified and modified nanocellulose on a solid substrate (e.g., glass slide) by drop-casting and drying.

-

Measure the static water contact angle using a goniometer by placing a droplet of deionized water on the film surface.

-

A significant increase in the contact angle for the modified nanocellulose confirms the hydrophobic modification.

-

4. Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability of the modified nanocellulose.

-

Procedure:

-

Perform TGA on both unmodified and modified nanocellulose samples under a nitrogen atmosphere.

-

Heat the samples from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Compare the onset of degradation temperature (Tonset) and the temperature of maximum degradation rate (Tmax) to assess any changes in thermal stability.

-

Visualizations

Caption: Experimental workflow for the surface modification of nanocellulose.

Caption: Conceptual diagram of hydrophobic nanocellulose for drug delivery.

References

Grafting 1,2-Epoxydecane onto Polymer Backbones: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the grafting of 1,2-epoxydecane onto various polymer backbones, including polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), chitosan, poly(methyl methacrylate) (PMMA), and polystyrene (PS). These protocols are intended for researchers, scientists, and drug development professionals interested in modifying polymer properties for applications such as drug delivery, biomaterials, and nanotechnology. The introduction of the hydrophobic decane chain via the ring-opening reaction of the epoxide can significantly alter the physicochemical properties of the parent polymer, enabling the creation of novel materials with tailored characteristics.

Introduction

The functionalization of polymers through grafting is a powerful technique to enhance their properties and expand their applications.[1] Grafting this compound, a long-chain aliphatic epoxide, introduces a hydrophobic C10 alkyl chain onto the polymer backbone. This modification can influence the polymer's solubility, thermal properties, and interactions with biological systems. In the context of drug delivery, such hydrophobic modification can be leveraged to encapsulate lipophilic drugs, form self-assembled nanostructures like micelles, and modulate drug release profiles.[2][3][4]

The grafting process typically involves the nucleophilic ring-opening of the epoxy group by functional groups present on the polymer backbone, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.[5] The reaction conditions, including catalyst, temperature, and solvent, play a crucial role in determining the efficiency and extent of grafting.

General Grafting Principles and Characterization

The grafting of this compound onto polymer backbones can be achieved through a "grafting to" approach, where the pre-formed epoxy molecule is reacted with the polymer. The success of the grafting reaction is dependent on the availability and reactivity of the functional groups on the polymer backbone.

Key Characterization Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting by identifying the appearance of new peaks corresponding to the grafted chain and the disappearance or reduction in the intensity of peaks from the reactive functional groups on the backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To provide detailed structural information of the grafted copolymer and to quantify the degree of grafting or substitution.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the grafted polymer and to confirm the absence of unreacted polymer.

-

Thermal Analysis (DSC, TGA): To evaluate the changes in thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) after grafting.

Experimental Protocols

This section details the experimental protocols for grafting this compound onto five different polymer backbones.

Grafting onto Polyethylene Glycol (PEG)

Objective: To introduce hydrophobic decane chains onto the hydrophilic PEG backbone, creating an amphiphilic copolymer capable of self-assembly.

Reaction Scheme: The hydroxyl end-groups of PEG act as nucleophiles to open the epoxide ring of this compound. This reaction is typically catalyzed by a base.

Protocol:

-

Materials: Polyethylene glycol (PEG, MW 2000 g/mol ), this compound, sodium hydride (NaH) or other suitable base, anhydrous toluene, methanol, diethyl ether.

-

Procedure: a. Dissolve PEG in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add a catalytic amount of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups of PEG. c. Stir the mixture at room temperature for 1-2 hours. d. Add a stoichiometric excess of this compound to the reaction mixture. e. Heat the reaction to 80-100 °C and stir for 24-48 hours. f. Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of methanol. g. Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether. h. Filter and wash the precipitate with diethyl ether to remove unreacted this compound and other impurities. i. Dry the resulting PEG-graft-1,2-epoxydecane copolymer under vacuum.

Characterization:

-

¹H NMR (CDCl₃): Appearance of new signals in the aliphatic region (0.8-1.5 ppm) corresponding to the decane chain protons.

-

FTIR (KBr): Decrease in the intensity of the broad -OH stretching band around 3400 cm⁻¹.

| Parameter | Value | Reference |

| PEG Molecular Weight | 2000 g/mol | - |

| Molar Ratio (PEG-OH:this compound) | 1:5 | Inferred |

| Catalyst | Sodium Hydride (NaH) | Inferred |

| Solvent | Anhydrous Toluene | Inferred |

| Reaction Temperature | 90 °C | Inferred |

| Reaction Time | 48 hours | Inferred |

| Grafting Efficiency | ~70-85% | Estimated |

Grafting onto Poly(lactic-co-glycolic acid) (PLGA)

Objective: To increase the hydrophobicity of PLGA, potentially slowing down its degradation rate and enabling the encapsulation of highly lipophilic drugs.

Reaction Scheme: The terminal carboxylic acid group of PLGA can be activated and then reacted with a linker containing a nucleophilic group to subsequently react with this compound. A more direct approach involves the reaction of the terminal hydroxyl group of PLGA with the epoxide under basic catalysis.

Protocol:

-

Materials: PLGA (50:50, with a terminal hydroxyl group), this compound, potassium tert-butoxide, anhydrous tetrahydrofuran (THF), petroleum ether.

-

Procedure: a. Dissolve PLGA in anhydrous THF in a flask under an inert atmosphere. b. Add a catalytic amount of potassium tert-butoxide. c. Stir the solution at room temperature for 30 minutes. d. Add an excess of this compound to the solution. e. Heat the reaction to 60 °C and stir for 48 hours. f. After cooling, concentrate the solution under reduced pressure. g. Precipitate the polymer in cold petroleum ether. h. Wash the precipitate thoroughly with petroleum ether. i. Dry the PLGA-graft-1,2-epoxydecane copolymer in a vacuum oven.

Characterization:

-